

The Structural Elucidation of Erythrinin F: A Technical Guide

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Compound of Interest		
Compound Name:	Erythrinin F	
Cat. No.:	B15595608	Get Quote

Abstract

The quest for novel bioactive compounds has led to extensive investigation of plant secondary metabolites. The genus Erythrina is a rich source of structurally diverse flavonoids and alkaloids, many of which exhibit promising pharmacological activities. This technical guide provides an in-depth overview of the core techniques and logical framework employed in the structure elucidation of **Erythrinin F**, a notable isoflavonoid isolated from Erythrina arborescens. This document details the experimental protocols for isolation and the comprehensive analysis of spectroscopic data, including High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, visual diagrams generated using the DOT language illustrate the experimental workflow and the key correlational data that were pivotal in the definitive structural assignment of this natural product.

Introduction

Natural products continue to be a cornerstone of drug discovery, offering a vast chemical diversity that inspires the development of new therapeutic agents. Isoflavonoids, a class of polyphenolic compounds, are of particular interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural characterization of these molecules is a critical first step in understanding their structure-activity relationships and potential for therapeutic application.



Erythrinin F was identified as one of five new isoflavonoids isolated from the ethanol extract of Erythrina arborescens. Its structure was determined through a combination of advanced spectroscopic techniques. This guide serves as a comprehensive resource detailing the methodologies and analytical reasoning that led to the elucidation of its chemical structure.

Isolation and Purification

The initial step in the characterization of **Erythrinin F** involves its extraction from the plant material followed by a systematic purification process to isolate the compound in a pure form suitable for spectroscopic analysis.

Experimental Protocol: Extraction and Isolation

The dried and powdered twigs of Erythrina arborescens were subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was then partitioned sequentially with different solvents to separate compounds based on their polarity. The fraction containing the isoflavonoids of interest was further purified using a series of chromatographic techniques.

The isolation procedure is outlined as follows:

- Extraction: The plant material was percolated with 95% EtOH. The solvent was then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to yield four primary fractions.
- Column Chromatography: The EtOAc fraction, which showed the presence of the target compounds, was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) of increasing polarity.
- Further Purification: Fractions containing **Erythrinin F** were combined and further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (pTLC) to yield the pure compound.

Spectroscopic Analysis and Structure Elucidation



The determination of the molecular structure of **Erythrinin F** was accomplished through the integrated analysis of data from mass spectrometry and various NMR spectroscopy experiments.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the exact mass of the molecular ion and, consequently, the molecular formula of **Erythrinin F**.

Experimental Protocol: HR-ESI-MS

The purified sample of **Erythrinin F** was dissolved in a suitable solvent (typically methanol or acetonitrile) and introduced into the ESI source of a high-resolution mass spectrometer. The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was measured.

Table 1: HR-ESI-MS Data for Erythrinin F

Parameter	Value
Ionization Mode	ESI Positive
Molecular Ion (m/z)	355.1180 [M+H]+
Calculated Mass for C ₂₀ H ₁₉ O ₆	355.1182
Deduced Molecular Formula	C20H18O6

The high-resolution mass measurement provided a molecular formula of C₂₀H₁₈O₆, indicating twelve degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy, along with two-dimensional NMR techniques such as COSY, HSQC, and HMBC, were instrumental in assembling the final structure of **Erythrinin F**.

Experimental Protocol: NMR Spectroscopy



All NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent, typically DMSO- d_6 or acetone- d_6 , which allows for the observation of exchangeable protons like hydroxyl groups. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals, and coupling constants (J) are given in Hertz (Hz).

Table 2: ¹H-NMR Spectroscopic Data for **Erythrinin F** (in Acetone-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
2	8.11	S	
8	6.47	S	
2'	7.09	d	8.4
3'	6.84	d	8.4
5'	6.84	d	8.4
6'	7.09	d	8.4
1"	4.60	m	_
2"	2.99	m	_
2"	2.65	m	
3"	5.09	t	7.2
4"	1.76	S	
5"	1.66	S	-
5-OH	13.04	S	

Table 3: ¹³C-NMR Spectroscopic Data for **Erythrinin F** (in Acetone-d₆)



Position	δ (ppm)	Туре
2	154.5	СН
3	123.6	С
4	181.7	C=O
5	163.1	С
6	111.4	С
7	165.4	С
8	94.6	СН
9	158.8	С
10	106.6	С
1'	123.1	С
2'	131.0	СН
3'	116.2	СН
4'	158.6	С
5'	116.2	СН
6'	131.0	СН
1"	22.0	CH ₂
2"	40.0	СН
3"	123.0	СН
4"	132.1	С
5"	25.9	CH₃
6"	18.0	CH₃

Visualizing the Elucidation Process

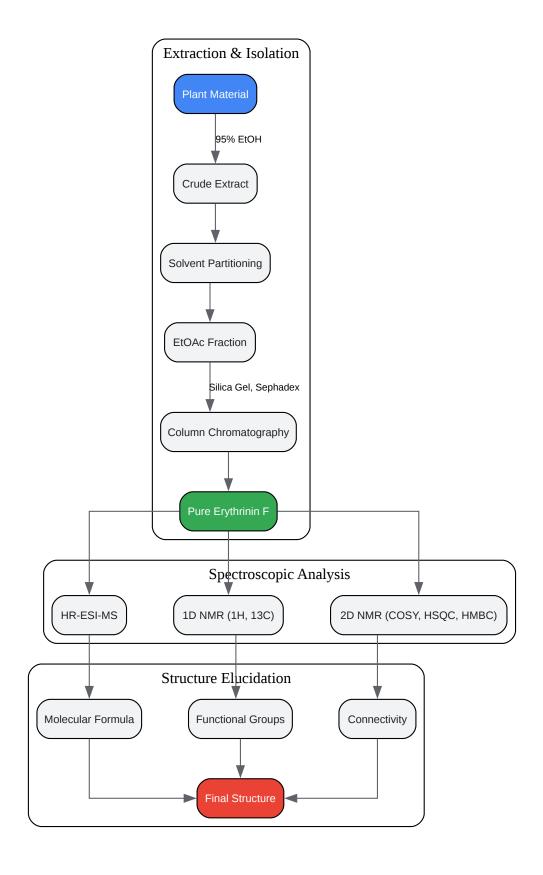


The following diagrams, created using the DOT language, illustrate the key steps and logical connections in the structure elucidation of **Erythrinin F**.

Experimental Workflow

This diagram outlines the overall process from the collection of plant material to the final structural determination of **Erythrinin F**.





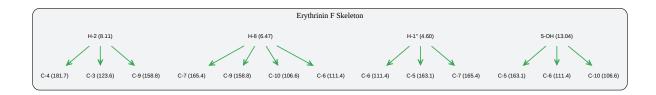
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Figure 1: Experimental workflow for the isolation and structure elucidation of Erythrinin F.



Key HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment was crucial for establishing the connectivity of the different structural fragments of **Erythrinin F**. This diagram highlights the key long-range correlations.



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Figure 2: Key HMBC correlations for establishing the connectivity in Erythrinin F.

Conclusion

The structure of **Erythrinin F** was unequivocally determined as a prenylated isoflavone through the systematic application of chromatographic separation techniques and comprehensive spectroscopic analysis. The HR-ESI-MS data established the molecular formula, while a detailed interpretation of 1D and 2D NMR spectra provided the necessary information to assemble the complete chemical structure. The methodologies and data presented in this guide exemplify the standard workflow for the structure elucidation of novel natural products and serve as a valuable reference for researchers in the fields of phytochemistry, medicinal chemistry, and drug development. The availability of pure **Erythrinin F** and its well-defined structure now paves the way for further investigation into its biological activities and therapeutic potential.

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